2,2'-Bisnalmefene

説明

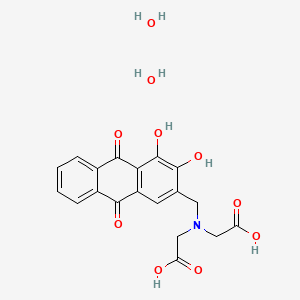

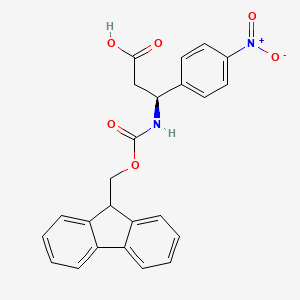

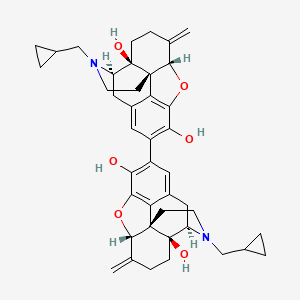

2,2'-Bisnalmefene is a useful research compound. Its molecular formula is C42H48N2O6 and its molecular weight is 676.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Insecticides with Ecdysteroidal and Juvenile Hormone Activity

2,2'-Bisnalmefene has been studied in the context of insecticides that mimic insect growth and developmental hormones. These insecticides, such as bisacylhydrazines, interact with ecdysteroid receptor proteins and exhibit selective toxicity to certain pests, offering a benign ecotoxicological profile (Dhadialla, Carlson, & Le, 1998).

Analytical Chemistry

In analytical chemistry, methods have been developed to determine related substances in pharmaceutical formulations, including this compound. For instance, an HPLC method was established for determining bisnalmefene in nalmefene hydrochloride injection, highlighting its relevance in quality control and drug analysis (Yu Xinya, Wei, Wu Lida, & Yang Lihong, 2010).

Stability Studies

Stability studies of pharmaceutical products containing this compound have been conducted. These studies, such as the one on Revex (nalmefene hydrochloride injection), are crucial in determining the shelf life and degradation products, including this compound, under various storage conditions (Brittain et al., 1996).

Pharmacodynamic Interactions

Research on pharmacodynamic interactions in anesthesia has involved this compound. These studies explore how certain drugs, including bisnalmefene, influence parameters like Bispectral Index during anesthesia, contributing to a better understanding of anesthetic depth and drug interactions (Bouillon et al., 2004).

Copper Complexes for Medical Applications

The formation of copper complexes with bis(thiosemicarbazones), which include compounds like this compound, has significant biological activity. These complexes have potential applications in anti-cancer therapies and nuclear medicine, emphasizing the versatility of bisnalmefene derivatives in various medical fields (Paterson & Donnelly, 2011).

Synergistic Effects in Cancer Therapy

Studies have investigated the synergistic effects of compounds like this compound in inducing apoptosis in cancer cells. These insights contribute to developing effective combination therapies for cancer treatment (Nair et al., 2007).

作用機序

Target of Action

It is known that 2,2’-bisnalmefene is a degradation product of nalmefene , which is a potent antagonist for opioid receptors . Therefore, it is plausible that 2,2’-Bisnalmefene may interact with similar targets.

Pharmacokinetics

It is known that 2,2’-Bisnalmefene is a degradation product of Nalmefene

生化学分析

Biochemical Properties

The biochemical properties of 2,2’-Bisnalmefene are not well-studied. It is known that it is a degradation product of Nalmefene , which interacts with opioid receptors in the brain

Cellular Effects

The cellular effects of 2,2’-Bisnalmefene are not well-documented. Given its relationship to Nalmefene, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,2’-Bisnalmefene is not well-understood. As a degradation product of Nalmefene, it may share some of its molecular interactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

(4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30-,37+,38+,39+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKUTJDLMXTWRE-CVQRZJKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2(C3CC4=CC(=C(C5=C4C2(C1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=C)CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@]2([C@H]3CC4=CC(=C(C5=C4[C@]2([C@H]1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CC1)[C@@H](O8)C(=C)CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938772 | |

| Record name | 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176220-84-1 | |

| Record name | 2,2'-Bis(6-deoxo-6-methylenenaltrexone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176220841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 2,2'-bisnalmefene in the context of nalmefene hydrochloride injections?

A1: this compound is identified as the sole degradation product of nalmefene hydrochloride in the studied injection formulation []. Understanding the formation kinetics of this degradation product is crucial for determining the shelf life and long-term stability of the drug product.

Q2: How is this compound quantified in nalmefene hydrochloride injections?

A2: A high-performance liquid chromatography (HPLC) method was developed and validated for the quantification of this compound in nalmefene hydrochloride injections []. This method demonstrated excellent precision, linearity, and accuracy for determining the level of this compound present.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。